molecular formula C10H11Cl2N3 B2746818 6-(pyridin-4-yl)pyridin-3-amine dihydrochloride CAS No. 2377030-90-3

6-(pyridin-4-yl)pyridin-3-amine dihydrochloride

Cat. No.: B2746818
CAS No.: 2377030-90-3
M. Wt: 244.12
InChI Key: JLJSIQGEPHBLLN-UHFFFAOYSA-N
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Description

6-(pyridin-4-yl)pyridin-3-amine dihydrochloride is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a bipyridine structure, a scaffold that is ubiquitous in pharmacologically active molecules . The pyridine ring is a privileged structure in drug design, known to improve a molecule's physicochemical properties, enhance metabolic stability, and increase membrane permeability, which is a critical factor for compounds intended to act on biological targets . Researchers utilize this and similar pyridine-based scaffolds in the discovery and development of novel therapeutic agents . The dihydrochloride salt form typically improves the compound's solubility in aqueous solutions, facilitating its use in biological assays. This product is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-pyridin-4-ylpyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3.2ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;;/h1-7H,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJSIQGEPHBLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)C2=CC=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377030-90-3
Record name 6-(pyridin-4-yl)pyridin-3-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyridin-4-yl)pyridin-3-amine dihydrochloride typically involves the reaction of 4-bromopyridine with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling of the two pyridine rings, forming the desired bipyridine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6-(pyridin-4-yl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the bipyridine derivative.

    Reduction: Amine derivatives with reduced pyridine rings.

    Substitution: Various substituted bipyridine derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that 6-(pyridin-4-yl)pyridin-3-amine dihydrochloride exhibits significant biological activity, particularly as an inhibitor of specific protein kinases, which are critical in various cellular processes.

Inhibition of Protein Kinases

Protein kinases are essential for cell signaling and regulation. The compound has been identified as a potential inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs), particularly IRAK-4, which plays a role in inflammation and autoimmune diseases. This inhibition could lead to therapeutic applications in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Therapeutic Applications

The therapeutic potential of this compound extends to several areas:

Anti-inflammatory Drugs

Due to its ability to inhibit IRAK kinases, this compound may serve as a lead structure for the development of new anti-inflammatory drugs. The selectivity towards IRAK family kinases can result in reduced off-target toxicity, making it a promising candidate for further development .

Cancer Treatment

Emerging studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines by modulating signaling pathways involved in cell proliferation and survival. The potential for this compound to act on these pathways warrants further investigation in oncology .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its application in clinical settings.

Parameter Value
Clearance (Cl)~0.88 L/h/kg
Bioavailability (F)~70%
Volume of Distribution (Vd)~0.85 L/kg
Half-life (t1/2)~0.70 h

These parameters indicate a favorable pharmacokinetic profile, suggesting good oral bioavailability and metabolic stability, which are essential for drug development .

Case Studies

Several studies have documented the synthesis and biological evaluation of derivatives related to this compound.

Synthesis and Characterization

A recent study synthesized various pyridine derivatives, demonstrating their antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds were evaluated for their antimicrobial efficacy using disc diffusion methods, with results indicating promising activity .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding interactions of this compound with target proteins involved in disease pathways. These studies provide insights into the compound's mechanism of action and potential modifications to enhance its efficacy .

Mechanism of Action

The mechanism of action of 6-(pyridin-4-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Heterocyclic Substituents: Morpholine (6-(morpholin-4-yl)) introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity, which may improve solubility and receptor interaction . Dimethylpiperidine (6-(4,4-dimethylpiperidin-1-yl)) adds steric bulk, which could reduce off-target binding in medicinal chemistry applications .
  • Positional Isomerism :

    • The positional isomer 4-(piperidin-1-yl)pyridin-3-amine dihydrochloride demonstrates how substituent placement alters electronic distribution and bioavailability.

Physicochemical Properties

  • Solubility : Morpholine and methoxypyranyl derivatives exhibit higher aqueous solubility due to oxygen atoms , whereas pyrrolidine and piperidine analogs may require organic solvents.

Research Findings and Challenges

  • Synthesis : Crystal structure refinement tools like SHELXL and SIR97 are critical for characterizing these compounds, though specific data on the target compound are lacking.
  • Safety : While 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is unclassified under GHS , other analogs may require rigorous toxicity profiling.
  • Commercial Availability : Morpholine and pyrrolidine derivatives are more widely available , suggesting higher demand in drug discovery.

Biological Activity

6-(Pyridin-4-yl)pyridin-3-amine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by two interconnected pyridine rings, which contribute to its biological activity. Its molecular formula is C10_{10}H9_{9}Cl2_2N3_3, with a molecular weight of approximately 246.1 g/mol. The presence of chlorine and nitrogen atoms in its structure enhances its interaction with biological targets.

The biological activity of this compound primarily involves its ability to bind to specific receptors and enzymes, modulating their activity. The compound has been shown to inhibit various enzyme pathways, which can lead to significant biological effects such as:

  • Inhibition of Protein Geranylgeranylation : This process is crucial for the post-translational modification of proteins involved in cell signaling. Inhibitors like this compound disrupt the prenylation of proteins, affecting cellular functions in cancer cells .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits Rab geranylgeranyl transferase (RGGT)
Anticancer ActivityDisrupts cell signaling in HeLa cells
Antimicrobial PropertiesEffective against certain bacterial strains
Antitrypanosomal ActivityIC50_{50} = 0.38 μM against Trypanosoma brucei

Case Studies

  • Inhibition of Rab11A Prenylation : A study demonstrated that this compound effectively inhibited the prenylation of Rab11A in HeLa cells, leading to altered cellular signaling pathways. This inhibition was quantitatively assessed using Western blot analysis, showing a significant reduction in prenylated proteins upon treatment with the compound .
  • Antimicrobial Testing : In vitro studies evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that it possesses notable antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting potential as a lead compound for antibiotic development .
  • Antitrypanosomal Activity : The compound was tested against Trypanosoma brucei, showing promising antitrypanosomal activity with an IC50_{50} value of 0.38 μM. This positions it as a candidate for further development in treating diseases caused by these parasites .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(pyridin-4-yl)pyridin-3-amine dihydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution between pyridine derivatives and amines under basic conditions (e.g., potassium carbonate). For example, analogous compounds like 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride are synthesized using 3-chloropyridine and 4-methylpiperidine, followed by HCl treatment to form the hydrochloride salt . Key factors include:

  • Temperature : Reactions often proceed at 80–100°C to enhance nucleophilicity.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Purification : Recrystallization or column chromatography removes unreacted amines.
    • Data Table :
Reaction StepReagents/ConditionsYield Range
SubstitutionK₂CO₃, DMF, 80°C60–75%
Salt FormationHCl (gaseous)>90%

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridin-4-yl vs. pyridin-3-yl). For example, neighboring protons on pyridine rings show coupling constants (J = 2–3 Hz) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 237.14 for C₁₀H₁₁N₃·2HCl).
  • X-ray Crystallography : Resolves dihydrochloride salt formation and hydrogen-bonding networks .

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